Methyl 2-(4-hydroxybenzyl)butanoate

PPARα agonist enantioselectivity metabolic disorder

Methyl 2-(4-hydroxybenzyl)butanoate (CAS 251978-38-8) is an organic ester with molecular formula C₁₂H₁₆O₃ and molecular weight 208.25 g/mol, classified as a phenylpropanoic acid derivative. The compound features a butanoate backbone substituted at the α-position with a 4-hydroxybenzyl group and esterified as the methyl ester, placing it within the structural class of α-substituted phenylpropanoic acid derivatives that have been investigated as peroxisome proliferator-activated receptor (PPAR) modulators.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
Cat. No. B8615959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-hydroxybenzyl)butanoate
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCCC(CC1=CC=C(C=C1)O)C(=O)OC
InChIInChI=1S/C12H16O3/c1-3-10(12(14)15-2)8-9-4-6-11(13)7-5-9/h4-7,10,13H,3,8H2,1-2H3
InChIKeyCKCNYQURFFYZRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(4-hydroxybenzyl)butanoate (CAS 251978-38-8): Procurement-Grade Structural and Functional Baseline


Methyl 2-(4-hydroxybenzyl)butanoate (CAS 251978-38-8) is an organic ester with molecular formula C₁₂H₁₆O₃ and molecular weight 208.25 g/mol, classified as a phenylpropanoic acid derivative . The compound features a butanoate backbone substituted at the α-position with a 4-hydroxybenzyl group and esterified as the methyl ester, placing it within the structural class of α-substituted phenylpropanoic acid derivatives that have been investigated as peroxisome proliferator-activated receptor (PPAR) modulators [1]. Its structure has also been catalogued as Enterolactone Impurity 6 in pharmaceutical impurity reference databases [2].

Why Generic Substitution of Methyl 2-(4-hydroxybenzyl)butanoate with Close Analogs Introduces Functional Risk


Close structural analogs of methyl 2-(4-hydroxybenzyl)butanoate—including the free carboxylic acid form, regioisomeric esters, and des-hydroxy benzyl variants—cannot be treated as interchangeable for procurement decisions. The presence and position of the phenolic hydroxyl group on the benzyl ring critically influence hydrogen-bonding capacity (2 H-bond donors, 3 H-bond acceptors), predicted LogP (approx. 2.6), and receptor-binding pharmacophore geometry [1]. More critically, published data on the corresponding free acid demonstrate that PPARα transactivation activity is strictly enantio-dependent: the (S)-enantiomer exhibits potent activity while the (R)-enantiomer is essentially inactive, meaning that racemic or stereochemically undefined material introduces confounding biological variability [2]. Additionally, the methyl ester prodrug form versus the free carboxylic acid impacts membrane permeability and in vitro-to-in vivo translation, making simple acid-ester substitution problematic for assay reproducibility [3].

Methyl 2-(4-hydroxybenzyl)butanoate: Quantitative Comparative Evidence for Scientific Selection


Enantio-Dependent PPARα Transactivation: (S)- vs (R)-Enantiomer Activity Differential

In the corresponding free acid form (2-ethylphenylpropanoic acid, compound 5 in Miyachi et al.), transactivation activity at human PPARα is strictly enantio-dependent. The (S)-enantiomer exhibits potent PPARα transactivation activity, while the (R)-enantiomer shows much weaker activity. For PPARγ, both enantiomers exhibit only weak activity [1]. This enantio-dependency has direct implications for procurement of methyl 2-(4-hydroxybenzyl)butanoate: the (S)-methyl ester (CAS 440356-89-8) is the biologically relevant stereoisomer for PPARα-mediated applications, while the racemate or (R)-enantiomer would introduce confounding results [2].

PPARα agonist enantioselectivity metabolic disorder nuclear receptor transactivation assay

Physicochemical Differentiation: Hydroxybenzyl vs. Benzyl vs. Phenyl Substitution

Methyl 2-(4-hydroxybenzyl)butanoate (CAS 251978-38-8) exhibits predicted LogP of 2.6, with 1 hydrogen bond donor and 3 hydrogen bond acceptors [1]. In contrast, the des-hydroxy analog methyl 2-benzylbutanoate (C₁₂H₁₆O₂, MW 192.25) lacks the phenolic -OH, reducing hydrogen bond donor count to 0 and acceptors to 2, and is expected to have higher LogP and lower aqueous solubility . The regioisomeric ester 4-hydroxybenzyl 3-methylbutanoate (CAS 68922-04-3, C₁₂H₁₆O₃, same MW 208.25) differs in the ester linkage orientation, which alters the spatial relationship between the aromatic ring and the ester carbonyl, potentially affecting receptor pharmacophore recognition .

physicochemical properties LogP hydrogen bonding solubility ADME prediction

HMG-CoA Reductase Inhibitory Activity: Absence of Significant Activity as a Negative Selectivity Filter

Methyl 2-(4-hydroxybenzyl)butanoate was tested for inhibitory activity against rat hepatic microsomal HMG-CoA reductase and lacked significant inhibitory activity [1]. This negative result provides a useful selectivity filter: unlike statin-class HMG-CoA reductase inhibitors (e.g., lovastatin, IC₅₀ in the low nanomolar range), this compound does not interfere with the mevalonate/cholesterol biosynthesis pathway at the HMG-CoA reductase level. For researchers screening PPAR or GPR40 modulators, this negative counter-screening data helps exclude cholesterol biosynthesis interference as a confounding mechanism [2].

HMG-CoA reductase cholesterol biosynthesis counter-screening off-target profiling lipid metabolism

Patent-Cited Utility as a Synthetic Intermediate for GPR40 Modulator Programs

Methyl (2S)-2-(4-hydroxybenzyl)butanoate (CAS 440356-89-8) is explicitly cited in patent literature as a synthetic intermediate and downstream product in the preparation of optically active phenylpropanoic acid derivatives evaluated for PPARα and PPARγ binding [1]. Furthermore, the compound's structural motif appears within the scope of substituted biphenyl GPR40 modulator patents (US20090111859A1, WO2008/130514), where compounds with the general formula encompassing α-substituted phenylpropanoic acid esters are claimed for treating metabolic disorders including type II diabetes [2]. This patent linkage provides procurement justification distinct from simple building block availability: the compound has been specifically utilized in intellectual property-protected drug discovery programs targeting validated metabolic disease receptors.

GPR40 agonist FFAR1 insulin secretion type 2 diabetes synthetic intermediate

Optimal Procurement and Application Scenarios for Methyl 2-(4-hydroxybenzyl)butanoate Based on Quantitative Evidence


Enantiopure PPARα Agonist Probe Synthesis for Metabolic Disease Research

For laboratories synthesizing PPARα-selective agonist probes, procurement of the enantiopure (S)-methyl ester (CAS 440356-89-8) is essential. The Miyachi et al. (2002) paper demonstrates that PPARα transactivation activity resides exclusively in the (S)-enantiomer of the corresponding free acid, with the (R)-form being essentially inactive [1]. Hydrolysis of the (S)-methyl ester yields the active (S)-free acid suitable for in vitro PPARα binding and transactivation assays (EC₅₀ determination in COS-1 or HepG2 cells). Procurement of the racemic methyl ester (CAS 251978-38-8) would require subsequent chiral resolution, adding cost and complexity. The predicted LogP of 2.6 and single H-bond donor suggest adequate membrane permeability for cell-based assays [2].

Enterolactone Impurity Reference Standard for Pharmaceutical Quality Control

Methyl 2-(4-hydroxybenzyl)butanoate is catalogued as Enterolactone Impurity 6 (CAS 251978-38-8) in pharmaceutical impurity reference databases [1]. For analytical development and quality control laboratories developing HPLC or UPLC methods for enterolactone active pharmaceutical ingredients or dietary supplement analysis, this compound serves as a characterized impurity standard. Its distinct chromatographic retention (driven by LogP 2.6 and TPSA 46.5 Ų) allows method validation and system suitability testing. Procurement of the specific CAS-registered impurity rather than a generic analog ensures traceability to regulatory reference standard requirements [2].

GPR40/FFAR1 Modulator Medicinal Chemistry Program Starting Material

The compound's structural motif falls within the scope of patent claims for GPR40 (FFAR1) modulators targeting type II diabetes (US20090111859A1, WO2008/130514) [1]. Medicinal chemistry teams pursuing GPR40 agonist programs can procure this compound as a synthetic intermediate for structure-activity relationship (SAR) exploration around the α-substituted phenylpropanoic acid scaffold. The methyl ester serves as a protected carboxylic acid prodrug form suitable for further derivatization. Critically, the compound's confirmed lack of HMG-CoA reductase inhibitory activity provides a clean selectivity profile against cholesterol biosynthesis interference [2], reducing the risk of confounding off-target effects in metabolic assay cascades.

Chromatographic Method Development and Physicochemical Reference Compound

With its well-defined predicted physicochemical properties (LogP 2.6, TPSA 46.5 Ų, bp 316.7±17.0 °C, density 1.092±0.06 g/cm³), methyl 2-(4-hydroxybenzyl)butanoate can serve as a reference compound for reversed-phase HPLC method development, LogP determination calibration, and computational model validation [1]. Its combination of aromatic, phenolic, and ester functionalities provides multiple detection modalities (UV at ~275 nm for the phenolic chromophore, MS-compatible MW of 208.25). For laboratories requiring a compound with balanced hydrophobic/hydrophilic character for column characterization or solvent system optimization, the racemic form (CAS 251978-38-8) provides a cost-effective option, while the enantiopure form enables chiral method development [2].

Quote Request

Request a Quote for Methyl 2-(4-hydroxybenzyl)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.